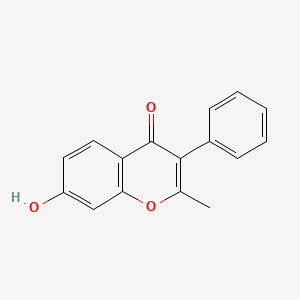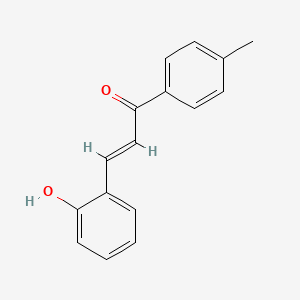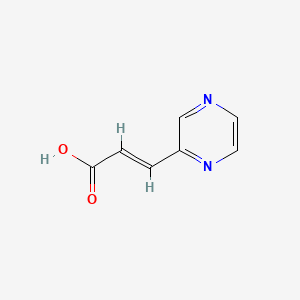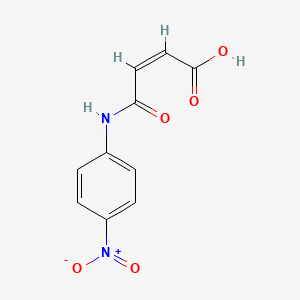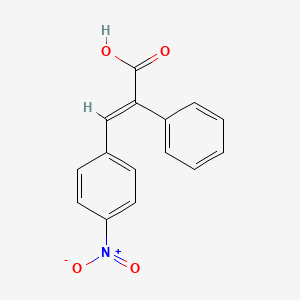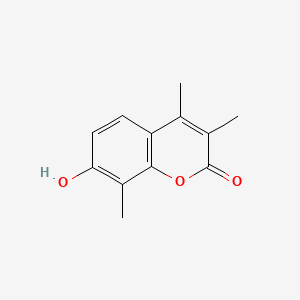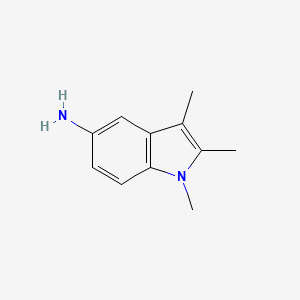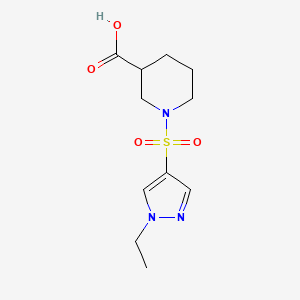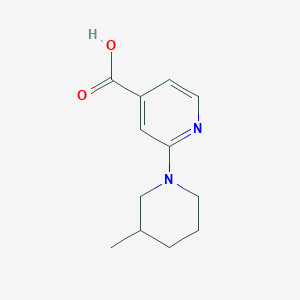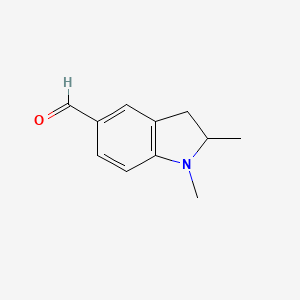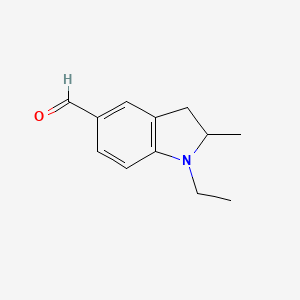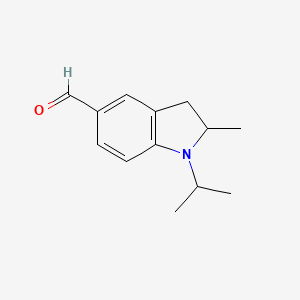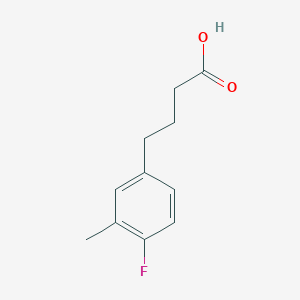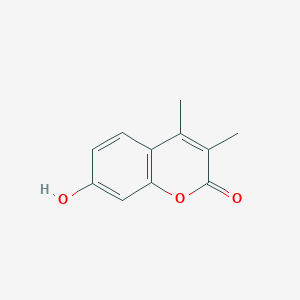
7-羟基-3,4-二甲基-2H-色烯-2-酮
概述
描述
7-hydroxy-3,4-dimethyl-2H-chromen-2-one, also known as 3,4-dimethylumbelliferone, is a derivative of coumarin. This compound is characterized by its chromen-2-one structure, which is a fused benzene and α-pyrone ring system. It is known for its diverse biological activities and is used in various scientific research applications.
科学研究应用
7-hydroxy-3,4-dimethyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex molecules.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, perfumes, and as a precursor for other industrial chemicals.
作用机制
Target of Action
The primary targets of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one are electrophilic groups . The compound has the ability to bind to these groups, which play a crucial role in various biochemical reactions .
Mode of Action
The compound interacts with its targets through the formation of hydrogen bonds . The carbon atom in the ring (sp2 hybridized) and the methyl carbon (sp3 hybridized) atom can act as weak hydrogen bond donors . This interaction results in changes in the structure and function of the target molecules .
Biochemical Pathways
It is known that the compound plays a vital role in the potency of the chromene skeleton . This suggests that it may influence pathways involving chromene derivatives .
Result of Action
The molecular and cellular effects of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one’s action are largely dependent on its interaction with its targets. For instance, the compound’s ability to bind to electrophilic groups can result in the formation of a ring of pyridine derivative . This can lead to various downstream effects, potentially influencing a range of biological processes.
Action Environment
The action, efficacy, and stability of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one can be influenced by various environmental factors. For example, the compound’s solubility in water is low, but it can dissolve in organic solvents such as ethanol and dimethylformamide . This suggests that the compound’s action may be influenced by the presence of these solvents in its environment .
生化分析
Biochemical Properties
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit platelet aggregation and steroid 5α-reductase . The interactions of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one with these enzymes suggest its potential in modulating biochemical pathways related to inflammation and hormone regulation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Cellular Effects
The effects of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, its impact on cellular metabolism includes the regulation of metabolic enzymes, which can alter the metabolic flux and energy production within cells.
Molecular Mechanism
At the molecular level, 7-hydroxy-3,4-dimethyl-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the inhibition of steroid 5α-reductase by 7-hydroxy-3,4-dimethyl-2H-chromen-2-one results in decreased conversion of testosterone to dihydrotestosterone, which is significant in conditions like androgenic alopecia . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and antioxidant effects, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant activities without noticeable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The phase I reactions include hydroxylation and demethylation, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes influence the bioavailability and excretion of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, affecting its overall pharmacokinetics.
Transport and Distribution
The transport and distribution of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, transporters such as organic anion-transporting polypeptides (OATPs) play a role in the cellular uptake of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one, influencing its intracellular localization and accumulation.
Subcellular Localization
The subcellular localization of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one within specific cellular compartments. These localization patterns are crucial for understanding the precise mechanisms through which this compound exerts its biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for 7-hydroxy-3,4-dimethyl-2H-chromen-2-one are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .
化学反应分析
Types of Reactions
7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
相似化合物的比较
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 7-hydroxy-3,4-dimethylchromen-2-one
- 3,4-dimethylumbelliferone
Uniqueness
7-hydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other coumarin derivatives, it exhibits enhanced fluorescence and specific biological activities, making it valuable in various research fields .
属性
IUPAC Name |
7-hydroxy-3,4-dimethylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXKPYVMOIPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419940 | |
| Record name | 3,4-Dimethylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-78-0 | |
| Record name | 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
